molecular formula C9H15N3O B2934877 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine CAS No. 1852879-42-5

4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine

カタログ番号: B2934877
CAS番号: 1852879-42-5
分子量: 181.239
InChIキー: KHKOSLNPAYUARL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[(1-Methylpyrazol-3-yl)methyl]morpholine” seems to be a complex organic molecule. It likely contains a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom, and a 1-methylpyrazol group, which is a pyrazol ring with a methyl group attached .

科学的研究の応用

Anticonvulsant Activity and Structure-Activity Relationships

Research led by Unverferth et al. (1998) developed a series of new 3-aminopyrroles, synthesized from corresponding acetophenone and glycine derivatives. This research aimed at testing these derivatives for anticonvulsant activity, demonstrating that several compounds exhibited considerable activity with minimal neurotoxicity. A specific compound, identified for its potent activity, was shown to block sodium channels in a frequency-dependent manner, suggesting a potential application in the treatment of convulsive disorders (Unverferth et al., 1998).

Neurokinin-1 Receptor Antagonism for Clinical Administration

Harrison et al. (2001) discussed the synthesis and evaluation of a water-soluble neurokinin-1 receptor antagonist, highlighting its potency in pre-clinical tests relevant to clinical efficacy in emesis and depression. This research underscores the development of orally active compounds for potential therapeutic applications (Harrison et al., 2001).

Glucosidase Inhibition and Antioxidant Activity

A study by Özil et al. (2018) on the synthesis of novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives explored their in vitro antioxidant activities and glucosidase inhibitory potential. This research provides insights into the therapeutic potential of these compounds, particularly for conditions associated with oxidative stress and metabolic disorders (Özil, Parlak, & Baltaş, 2018).

Antifungal Activity and Mutagenic Effects Study

Bushuieva et al. (2022) focused on the mutagenic effects and predicted carcinogenicity of a specific compound to explore its potential for creating new drugs with antifungal activity. This study emphasizes the importance of assessing both therapeutic efficacy and safety in the development of new pharmaceuticals (Bushuieva et al., 2022).

Synthesis of Potent Antimicrobials

Kumar et al. (2007) described the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials. This research contributes to the ongoing search for new antimicrobial agents in response to increasing antibiotic resistance (Kumar, Sadashiva, & Rangappa, 2007).

作用機序

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Result of Action

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may have similar effects.

特性

IUPAC Name

4-[(1-methylpyrazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKOSLNPAYUARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。